molecular formula C6H4N2O6 B1581181 4,6-Dinitroresorcinol CAS No. 616-74-0

4,6-Dinitroresorcinol

Cat. No. B1581181
CAS RN: 616-74-0
M. Wt: 200.11 g/mol
InChI Key: MBXIRNHACKAGPA-UHFFFAOYSA-N
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Patent
US05463129

Procedure details

To a 100 mL round-bottom flask is added 2.14 g (10 mmol) of 5-methoxy-2,4-dinitrophenol (MDNP) and 1.31 g (12 mmol) of DMF-HCl in 30 mL of N,N-dimethylformamide (DMF). This mixture is stirred at 130° C. and monitored by High Pressure Liquid Chromatography (HPLC). After 8.5 hours essentially no MDNP is observed by HPLC. The reaction mixture is poured into 100 mL of 1N HCl, and extracted with ethyl acetate (EtOAc, 3×30 mL). The combined organics are washed with a single portion of 0.1N HCl, dried (Na2SO4) and concentrated by rotary evaporation to give crude 4,6-dinitroresorcinol (DNR) as a yellow solid (1.9 g, 95% yield): melting point (m.p.) 205° C. to 210° C., 1H NMR (CDCl3)δ11.03 (s,2H), 9.08 (s,1H), 6.82 (s,1H).
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[C:4]([N+:13]([O-:15])=[O:14])=[CH:5][C:6]([N+:10]([O-:12])=[O:11])=[C:7]([OH:9])[CH:8]=1.CN(C)C=O.Cl.Cl>CN(C)C=O>[N+:10]([C:6]1[CH:5]=[C:4]([N+:13]([O-:15])=[O:14])[C:3]([OH:2])=[CH:8][C:7]=1[OH:9])([O-:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
1.31 g
Type
reactant
Smiles
CN(C=O)C.Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)O)[N+](=O)[O-])[N+](=O)[O-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
This mixture is stirred at 130° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (EtOAc, 3×30 mL)
WASH
Type
WASH
Details
The combined organics are washed with a single portion of 0.1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(O)C(=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.